2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromo and difluoroacetamido group attached to a cyclopenta[b]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-N-(O-TOLYL)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
- 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-N-(2-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 2-(2-BROMO-2,2-DIFLUOROACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both bromo and difluoroacetamido groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C10H9BrF2N2O2S |
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Molecular Weight |
339.16 g/mol |
IUPAC Name |
2-[(2-bromo-2,2-difluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C10H9BrF2N2O2S/c11-10(12,13)9(17)15-8-6(7(14)16)4-2-1-3-5(4)18-8/h1-3H2,(H2,14,16)(H,15,17) |
InChI Key |
PLHQFCZZMOENQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C(F)(F)Br |
Origin of Product |
United States |
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